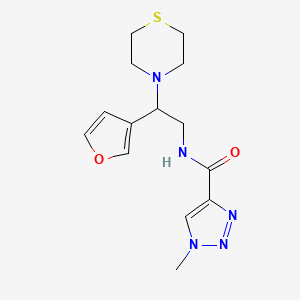

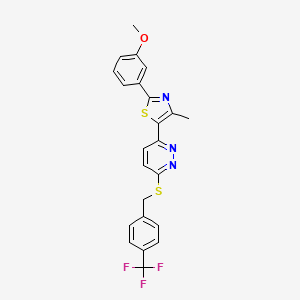

![molecular formula C14H12BrNO5S B2833478 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 568551-62-2](/img/structure/B2833478.png)

3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C14H12BrNO5S . It has a molecular weight of 386.22 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid” is 1S/C14H12BrNO5S/c1-21-13-6-5-10 (8-12 (13)15)16-22 (19,20)11-4-2-3-9 (7-11)14 (17)18/h2-8,16H,1H3, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 386.22 .Scientific Research Applications

Antioxidant and Enzyme Inhibition Properties

- Novel bromophenols, related to the target compound, have demonstrated powerful antioxidant activities, surpassing standard antioxidants like α-tocopherol and butylated hydroxytoluene. These compounds also exhibit inhibitory actions against enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting potential applications in managing oxidative stress and enzyme-related disorders (Öztaşkın et al., 2017).

Chemical Reactivity and Structural Analysis

- In-depth structural and vibrational analyses of benzoic acid derivatives have revealed insights into their reactivity, showing the impact of solvation on their chemical behaviors. Such studies are crucial for understanding the fundamental properties of these compounds, which can influence their applications in chemical syntheses and material science (Yadav et al., 2022).

Natural Sources and Antioxidant Activity

- Bromophenol derivatives isolated from the red alga Rhodomela confervoides, which share structural similarities with the target compound, have shown potent antioxidant activities. These findings indicate the potential of such compounds in developing natural antioxidant agents for food preservation and health applications (Li et al., 2011).

Molecular Electronics

- Aryl bromides, including structures related to "3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid," serve as valuable building blocks for creating molecular wires, highlighting their applications in the development of molecular electronics and photonics (Stuhr-Hansen et al., 2005).

Photodynamic Therapy

- Certain benzoic acid derivatives have been synthesized and characterized for their photophysical and photochemical properties, suggesting their potential as photosensitizers in photodynamic therapy for cancer treatment. These compounds' ability to generate singlet oxygen is particularly notable for therapeutic applications (Pişkin et al., 2020).

Biodegradation and Environmental Applications

- Studies on the biodegradation of brominated phenols and benzoic acids under various conditions indicate the microbial pathways available for environmental remediation of these compounds. Understanding these pathways can inform strategies for mitigating pollution from such organic compounds (Monserrate & Häggblom, 1997).

Meta-C–H Functionalizations

- Research into the meta-C–H functionalization of benzoic acid derivatives, including those similar to the target compound, offers innovative pathways for chemical synthesis, providing more efficient and selective methods for modifying benzoic acid scaffolds, which could have implications in drug development and materials science (Li et al., 2016).

properties

IUPAC Name |

3-[(3-bromo-4-methoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO5S/c1-21-13-6-5-10(8-12(13)15)16-22(19,20)11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDCGNWZIAKLBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2833399.png)

![6-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833400.png)

![N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2833403.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2833411.png)

![3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2833415.png)

![4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2833416.png)